molecular formula C₁₄H₂₀N₂NaO₅S₂ B560610 CID 154701336 CAS No. 198013-53-5

CID 154701336

Cat. No.: B560610
CAS No.: 198013-53-5
M. Wt: 383.44
InChI Key: KLFGPFPKKRXYBU-SHJDMIRESA-N
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Description

CID 154701336 is an antimicrobial compound known for its ability to inhibit the growth of methicillin-resistant Staphylococci. It has a molecular formula of C₁₄H₂₀N₂NaO₅S₂ and a molecular weight of 383.44 g/mol . This compound is particularly significant in the field of antimicrobial research due to its effectiveness against resistant bacterial strains.

Preparation Methods

Synthetic Routes and Reaction Conditions

CID 154701336 is synthesized through a series of chemical reactions involving dithiocarbamate and carbapenem intermediates. The synthesis typically involves the reaction of a dithiocarbamate with a carbapenem under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

CID 154701336 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms of the compound .

Scientific Research Applications

CID 154701336 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of antimicrobial agents and their mechanisms.

    Biology: Investigated for its effects on bacterial growth and resistance mechanisms.

    Medicine: Explored as a potential treatment for infections caused by methicillin-resistant Staphylococci.

    Industry: Utilized in the development of new antimicrobial agents and formulations

Mechanism of Action

CID 154701336 exerts its antimicrobial effects by inhibiting the growth of methicillin-resistant Staphylococci. The compound targets specific bacterial enzymes and pathways, disrupting essential processes within the bacterial cells. This leads to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.

    Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections.

    Cilastatin: Often combined with imipenem to prevent its degradation by renal enzymes.

Uniqueness

CID 154701336 is unique due to its specific activity against methicillin-resistant Staphylococci, making it a valuable compound in the fight against antibiotic-resistant bacteria. Its dithiocarbamate structure also distinguishes it from other carbapenem antibiotics .

Properties

InChI

InChI=1S/C14H20N2O5S2.Na/c1-6-9-8(7(2)18)12(19)16(9)10(13(20)21)11(6)23-14(22)15(3)4-5-17;/h6-9,17-18H,4-5H2,1-3H3,(H,20,21);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFGPFPKKRXYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC(=S)N(C)CCO)C(=O)O)C(C)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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